molecular formula C6H4BrF3O B058163 2-(Bromomethyl)-5-(trifluoromethyl)furan CAS No. 17515-77-4

2-(Bromomethyl)-5-(trifluoromethyl)furan

Cat. No.: B058163
CAS No.: 17515-77-4
M. Wt: 228.99 g/mol
InChI Key: YNHVBNGRNNVEMD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)furan is a useful research compound. Its molecular formula is C6H4BrF3O and its molecular weight is 228.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Diformylfuran : A study by Laugel et al. (2014) explored the synthesis of 2,5‐Diformylfuran (DFF) from fructose or 5‐(hydroxymethyl)furfural using DMSO. The process involves the formation of 5‐(bromomethyl)furan‐2‐carbaldehyde, demonstrating the application of bromomethyl furan derivatives in synthesizing valuable organic compounds (Laugel et al., 2014).

  • Biobased Polyesters Synthesis : Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, indicating the potential use of furan derivatives in producing novel biobased materials (Jiang et al., 2014).

  • Preparation of Methanephosphonate : Pevzner and Polukeev (2015) reported on the preparation of diethyl (5-trifluoromethylfur-2-yl)methanephosphonate by reacting 2-bromomethyl-5-trifluoromethylfuran with triethyl phosphite, highlighting its potential in organic synthesis (Pevzner & Polukeev, 2015).

  • Synthesis of 2-Trifluoromethylated Furans : Wang et al. (2019) developed a method for the synthesis of 2-Trifluoromethylated furans and dihydrofuranols from β-ketonitriles, demonstrating the versatility of trifluoromethylated furan compounds in organic synthesis (Wang et al., 2019).

  • Catalytic Reduction of Biomass-Derived Furanic Compounds : Nakagawa et al. (2013) explored the reduction of furfural and 5-hydroxymethylfurfural (HMF) over heterogeneous catalysts, indicating the importance of furanic compounds in biomass conversion and renewable energy applications (Nakagawa, Tamura, & Tomishige, 2013).

Properties

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHVBNGRNNVEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383251
Record name 2-(bromomethyl)-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17515-77-4
Record name 2-(bromomethyl)-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-5-(trifluoromethyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-(trifluoromethyl)furan (4 g, 26.6 mmol) in chloroform (60 ml) were added N-bromosuccinimide (5.2 g, 29.3 mmol) and 2,2′-azobis(isobutyronitrile) (220 mg, 1.33 mmol). The reaction solution was heated under reflux for 15 min. The reaction solution was cooled, poured into water (200 ml) and was extracted with chloroform. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure to give 2-(bromomethyl)-5-(trifluoromethyl)furan (4.79 g, 78%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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